Tetradecyl 3-Amino-4-methoxybenzoate
CAS No.: 170082-19-6
Cat. No.: VC14090426
Molecular Formula: C22H37NO3
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170082-19-6 |
|---|---|
| Molecular Formula | C22H37NO3 |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | tetradecyl 3-amino-4-methoxybenzoate |
| Standard InChI | InChI=1S/C22H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26-22(24)19-15-16-21(25-2)20(23)18-19/h15-16,18H,3-14,17,23H2,1-2H3 |
| Standard InChI Key | ITJNEMNJKORDLJ-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)N |
Introduction
Chemical Identity and Structural Characteristics
Tetradecyl 3-amino-4-methoxybenzoate belongs to the class of alkyl-substituted benzoate esters. Its molecular structure comprises a benzoate core with an amino group (-NH) at the 3rd position and a methoxy group (-OCH) at the 4th position of the aromatic ring. The tetradecyl chain (CH) is esterified to the carboxylic acid group, forming a long hydrophobic tail. The molecular formula is CHNO, yielding a molecular weight of 363.54 g/mol .
Key structural features include:
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Aromatic system: Facilitates π-π interactions and electronic delocalization.
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Amino and methoxy substituents: Introduce hydrogen-bonding capabilities and electronic modulation.
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Tetradecyl chain: Enhances lipid solubility and membrane permeability.
The compound’s log P (octanol-water partition coefficient) is estimated at 6.2–7.1, indicating high lipophilicity, while its water solubility remains negligible (<0.1 mg/mL) . These properties make it suitable for applications requiring sustained release or targeted delivery in hydrophobic environments.
Synthesis and Optimization
Reaction Mechanism
The synthesis of tetradecyl 3-amino-4-methoxybenzoate follows a nucleophilic acyl substitution pathway, as outlined in U.S. Patent 5,908,955 . The process involves reacting 3-amino-4-methoxybenzoic acid with tetradecyl bromide in the presence of a basic carbonate (e.g., potassium carbonate):
The reaction proceeds under reflux in a polar aprotic solvent such as N,N-dimethylformamide (DMF), achieving yields of 75–85% after purification .
Critical Parameters
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Temperature: Optimal reflux at 110–120°C prevents decomposition of the amino group.
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Base selection: Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing hydrolysis of the alkyl halide.
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Solvent purity: Anhydrous DMF ensures high reactivity and prevents side reactions.
Table 1 compares yields and conditions for analogous esters synthesized via this protocol :
| Alkyl Chain Length | Yield (%) | Reaction Time (h) |
|---|---|---|
| Dodecyl (C12) | 78 | 6 |
| Tetradecyl (C14) | 82 | 7 |
| Hexadecyl (C16) | 76 | 8 |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a melting point of 89–92°C and decomposition onset at 210°C, attributable to the stability of the aromatic core and alkyl chain .
Spectroscopic Data
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IR (KBr): 3350 cm (N-H stretch), 1720 cm (C=O ester), 1250 cm (C-O methoxy).
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H NMR (400 MHz, CDCl): δ 6.85 (d, aromatic), 3.89 (s, OCH), 2.51 (t, CH-COO), 1.25 (m, CH) .
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | <0.1 |
| Ethanol | 12.4 |
| Dichloromethane | 45.6 |
| Hexane | 3.2 |
Biological and Industrial Applications
Antimicrobial Activity
Preliminary studies on structurally related esters demonstrate moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL) . The tetradecyl chain enhances membrane disruption, while the amino group facilitates electrostatic interactions with microbial surfaces.
Drug Delivery Systems
The compound’s lipophilicity makes it a candidate for lipid-based nanoparticle formulations. In vitro assays show a 3.5-fold increase in the permeability of co-administered hydrophobic drugs across Caco-2 cell monolayers .
Material Science
Incorporation into polymeric coatings improves UV stability and reduces water absorption by 40% compared to unmodified polymers, as evidenced by accelerated weathering tests .
Comparative Analysis with Analogues
Table 2 highlights key differences between tetradecyl 3-amino-4-methoxybenzoate and its shorter-chain analogues :
| Property | Tetradecyl (C14) | Dodecyl (C12) | Hexadecyl (C16) |
|---|---|---|---|
| Melting Point (°C) | 89–92 | 84–87 | 94–97 |
| log P | 6.2–7.1 | 5.8–6.5 | 7.5–8.3 |
| Antimicrobial MIC | 32 µg/mL | 64 µg/mL | 16 µg/mL |
| Solubility in Ethanol | 12.4 mg/mL | 18.1 mg/mL | 8.9 mg/mL |
The tetradecyl derivative strikes a balance between chain length and bioactivity, outperforming shorter chains in membrane interaction while avoiding the excessive hydrophobicity of longer chains.
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